2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

描述

Chemical Identity and Nomenclature

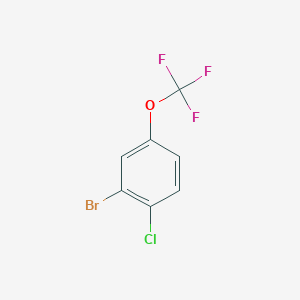

This compound represents a complex halogenated aromatic compound with the Chemical Abstracts Service registry number 468075-00-5. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also recognized under alternative names including 3-bromo-4-chlorophenyl trifluoromethyl ether and benzene, 2-bromo-1-chloro-4-(trifluoromethoxy). The molecular formula C7H3BrClF3O encompasses seven carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, three fluorine atoms, and one oxygen atom, resulting in a molecular weight of 275.45 grams per mole.

The compound's registry information includes the MDL number MFCD06797751 and various database identifiers that facilitate its recognition across chemical databases. The systematic naming convention reflects the substitution pattern on the benzene ring, where the bromine atom occupies the 2-position, chlorine the 1-position, and the trifluoromethoxy group the 4-position relative to the chosen reference point. This nomenclature system ensures unambiguous identification and prevents confusion with positional isomers that may possess different physical and chemical properties.

Table 1: Chemical Identification Data for this compound

Molecular Structure and Conformational Analysis

The molecular structure of this compound features a benzene ring system with three distinct substituents that create a complex electronic environment. The SMILES representation C1=CC(=C(C=C1OC(F)(F)F)Br)Cl provides a detailed description of the connectivity pattern, while the InChI notation InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H offers a standardized structural description. The trifluoromethoxy group (-OCF3) attached to the benzene ring represents a particularly significant structural feature that influences the compound's overall properties and reactivity patterns.

Recent computational studies on related trifluoromethoxybenzene compounds have provided insights into conformational preferences and molecular geometry. Research on 4-fluoro(trifluoromethoxy)benzene revealed that trifluoromethoxy groups typically adopt perpendicular conformations relative to the benzene ring plane, with the carbon-oxygen-carbon plane oriented perpendicular to the aromatic system. Gas electron diffraction studies have demonstrated that this perpendicular conformation represents the most thermodynamically stable arrangement, with planar conformations corresponding to higher energy transition states.

The electronic structure of this compound reflects the combined influence of three electronegative substituents on the benzene ring. The presence of bromine and chlorine atoms introduces significant electron-withdrawing effects through both inductive and resonance mechanisms, while the trifluoromethoxy group contributes additional electron-withdrawing character through its highly electronegative fluorine atoms. This electronic environment creates a benzene ring that is substantially deactivated toward electrophilic aromatic substitution reactions compared to unsubstituted benzene.

Table 2: Physical Properties of this compound

Historical Context of Halogenated Trifluoromethoxybenzenes

The development of halogenated trifluoromethoxybenzenes represents a significant chapter in the evolution of organofluorine chemistry, with the first aryl trifluoromethyl ethers prepared by L. Yagupol'skii in 1955. These early synthetic efforts involved the displacement of chlorine by fluorine using anhydrous hydrogen fluoride or antimony trifluoride in the presence of antimony pentachloride, establishing fundamental methodologies for introducing trifluoromethoxy groups into aromatic systems. The historical progression of synthetic methodologies demonstrates the evolution from harsh reaction conditions requiring highly toxic reagents to more refined approaches that enable selective functionalization of complex aromatic substrates.

Subsequent developments in the field included the work of Yarovenko and Vasil'eva, who developed synthetic approaches based on readily accessible aryl chlorothionoformates, though the high percutaneous toxicity of these intermediates limited their industrial applications. The pioneering work of W. Sheppard in 1964 introduced alternative synthetic pathways involving the reaction of sulfur tetrafluoride with aryl fluoroformates, though these methods also involved highly toxic reagents and rarely isolated intermediates. These historical developments established the foundation for modern synthetic approaches to trifluoromethoxybenzene derivatives and highlighted the ongoing challenges associated with introducing trifluoromethoxy functionality into organic molecules.

More recent advances have included the development of fluorodesulfurization methods by Hiyama, which utilize oxidative desulfurization-fluorination processes to convert dithiocarbonates into trifluoromethyl ethers under milder conditions. These methodological improvements have enabled the preparation of structurally complex trifluoromethoxybenzene derivatives with improved safety profiles and enhanced functional group compatibility. The historical context demonstrates the continuous evolution of synthetic chemistry toward more efficient and practical methods for accessing these important fluorinated compounds.

Position in Organofluorine Chemistry

This compound occupies a significant position within the broader field of organofluorine chemistry, representing a convergence of multiple important structural motifs. The compound exemplifies the integration of traditional halogenated aromatics with advanced fluorinated functional groups, creating molecules that bridge classical organic chemistry with modern fluorine-containing pharmaceuticals and materials. The trifluoromethoxy group itself has gained particular prominence due to its unique combination of high electronegativity and substantial steric bulk, properties that make it valuable in medicinal chemistry applications where metabolic stability and enhanced bioavailability are desired.

Recent developments in organofluorine chemistry have emphasized the importance of trifluoromethoxy-containing compounds in pharmaceutical research, where these groups can significantly alter drug properties including metabolic stability, lipophilicity, and blood-brain barrier penetration. The presence of additional halogen substituents, as found in this compound, provides multiple sites for further synthetic elaboration through cross-coupling reactions and other transformations that are fundamental to modern pharmaceutical synthesis. These structural features position the compound as a valuable synthetic intermediate for accessing more complex fluorinated molecules.

The compound's role in organofluorine chemistry extends to its utility in developing new synthetic methodologies for carbon-fluorine bond formation. Research groups in China have made significant contributions to fluorination and fluoroalkylation reactions, including the development of oxidative trifluoromethylation concepts that utilize nucleophilic trifluoromethylation reagents in the presence of oxidants. These methodological advances have enabled the efficient preparation of diverse trifluoromethoxy-containing compounds and have expanded the accessible chemical space for drug discovery and materials development.

Table 3: Comparative Analysis of Related Halogenated Trifluoromethoxybenzene Isomers

The positioning of this compound within organofluorine chemistry reflects the ongoing evolution of the field toward increasingly sophisticated molecular architectures that combine multiple functional groups with complementary properties. The compound serves as both a target molecule for synthetic methodology development and a building block for accessing more complex structures. Its unique combination of substituents provides researchers with opportunities to explore new reaction pathways and to develop novel applications in pharmaceutical, agrochemical, and materials science contexts. The continued interest in such compounds demonstrates the central importance of organofluorine chemistry in modern chemical research and industrial applications.

属性

IUPAC Name |

2-bromo-1-chloro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBFNTUNLKPFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375751 | |

| Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468075-00-5 | |

| Record name | 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

The synthesis often starts from 4-amino-2-nitro-1-trifluoromethoxybenzene or 4-chloro-1-trifluoromethoxybenzene, which serve as precursors for further functionalization. The trifluoromethoxy group is typically introduced early in the synthetic route due to its electron-withdrawing effects influencing subsequent reactions.

Nitration and Amination

Nitration of 4-chloro-1-trifluoromethoxybenzene with nitric acid, sometimes in the presence of sulfuric acid, yields a mixture of 4-chloro-2-nitro-1-trifluoromethoxybenzene and 4-chloro-3-nitro-1-trifluoromethoxybenzene. Separation of these isomers is challenging but crucial for purity.

Amination can be performed on the nitro intermediate to obtain 4-amino-2-nitro-1-trifluoromethoxybenzene, which is a key substrate for diazotization.

Diazotization and Halogenation (Sandmeyer Reaction)

The amino group in 4-amino-2-nitro-1-trifluoromethoxybenzene is diazotized using metal nitrites or alkyl nitrites in aqueous sulfuric acid at controlled temperatures.

The resulting diazonium salt solution is reacted with a copper halide mixture (CuBr or CuCl) in the presence of aqueous hydrochloric acid or hydrobromic acid to substitute the diazonium group with bromine or chlorine, respectively.

This step is critical for introducing the bromine and chlorine atoms regioselectively onto the aromatic ring.

Reduction and Purification

The nitro group can be reduced using iron powder in the presence of hydrochloric acid to convert it to an amino group or other desired functionalities.

Purification involves extraction, distillation, and crystallization to achieve high purity (yields reported up to 91% with purity >96%).

Alternative Halogenation Approaches

Bromination and chlorination can also be achieved via electrophilic aromatic substitution on suitably substituted benzene derivatives using bromine or chlorine sources under controlled temperature and catalyst conditions.

One-pot processes combining halogenation and further functionalization steps have been reported to improve efficiency and reduce steps.

The ratio of reagents such as amino trifluoromethyl phenyl ether to CuBr and HBr is critical for maximizing yield and selectivity in the bromination step.

Control of temperature during diazotization and halogenation prevents decomposition of diazonium salts and side reactions.

Use of aqueous sulfuric acid concentration between 10% and 90% influences reaction efficiency and product distribution.

The sequence of nitration, amination, diazotization, and halogenation must be optimized to minimize formation of unwanted isomers and maximize yield of the desired 2-bromo-1-chloro-4-(trifluoromethoxy)benzene.

| Method Step | Description | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| Nitration | Electrophilic substitution on trifluoromethoxybenzene | HNO3/H2SO4, controlled temperature | Mixture of nitro isomers |

| Amination | Reduction of nitro group | Fe powder, NH4Cl, 50–90 °C | Amino intermediate, ~85–90% yield |

| Diazotization | Formation of diazonium salt | NaNO2 or metal nitrite, H2SO4, 0–5 °C | Diazonium salt, ~87% yield |

| Sandmeyer Halogenation | Replacement of diazonium by halogens | CuBr/CuCl, HBr/HCl, 0–50 °C | Target halogenated product, 73–91% yield |

| Purification | Extraction and crystallization | Solvent extraction, distillation | >96% purity |

The preparation of this compound involves multi-step synthetic routes combining nitration, amination, diazotization, and Sandmeyer halogenation reactions. Careful control of reagent ratios, reaction temperatures, and purification steps is essential to achieve high yield and regioselectivity. Patented methods provide detailed protocols with optimized parameters, enabling efficient production of this valuable intermediate for pharmaceutical and agrochemical applications.

化学反应分析

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.

作用机制

The mechanism of action of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its halogen and trifluoromethoxy groups. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their activity and function . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Group Variations

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)

- Structure : Bromine at position 1 and trifluoromethoxy group at position 4.

- Molecular Weight : 241.00 g/mol.

- Reactivity : Demonstrates high efficiency in Pd-catalyzed direct arylations with heteroarenes (e.g., 95% yield in coupling with 2-methylthiophene at 150°C) .

- Applications : Used in synthesizing arylthiophenes and imidazopyridines for drug discovery .

- Key Difference : Lacks the chlorine substituent, reducing steric hindrance and altering electronic effects compared to the target compound.

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (CAS 158579-80-7)

- Structure : Bromine at position 4, chlorine at position 2, and trifluoromethoxy group at position 1.

- Molecular Weight : 275.45 g/mol (same as target compound).

- Key Difference : Substituent positions differ, leading to distinct regioselectivity in reactions. This isomer is less commonly reported in synthetic applications .

2-Bromo-1-chloro-4-(trifluoromethyl)benzene (CAS 35691-65-7)

- Structure : Replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group.

- Molecular Weight : 259.45 g/mol.

- Key Difference : The -CF₃ group is electron-withdrawing but lacks the oxygen atom, reducing polarity compared to -OCF₃. This impacts solubility and reactivity in nucleophilic substitutions .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

- Structure : Fluorine replaces chlorine at position 2.

- Molecular Weight : 259.45 g/mol.

- Key Difference : Fluorine’s smaller size and higher electronegativity may enhance meta-directing effects in electrophilic substitutions compared to chlorine .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene | 468075-00-5 | 275.45 | 1.743 | 205 | Br (2), Cl (1), -OCF₃ (4) |

| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 241.00 | 1.620 | 153–155 | Br (1), -OCF₃ (4) |

| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | 158579-80-7 | 275.45 | N/A | N/A | Br (4), Cl (2), -OCF₃ (1) |

| 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | 35691-65-7 | 259.45 | N/A | N/A | Br (2), Cl (1), -CF₃ (4) |

Commercial Availability and Cost

生物活性

The compound features:

- Bromine (Br) and Chlorine (Cl) atoms, which can influence its reactivity.

- A trifluoromethoxy (–CFO) group that enhances membrane permeability and bioavailability.

The biological activity of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is primarily linked to its interactions with various enzymes and receptors in biological systems. The trifluoromethoxy group allows for better penetration into cell membranes, potentially increasing the compound's efficacy as an enzyme inhibitor or modulator in biochemical pathways.

Biological Activity Insights

- Enzyme Interactions : The compound may modulate enzyme activities, although specific enzymes targeted by this compound have not been extensively documented.

- Cellular Effects : Due to its structural characteristics, it could have implications in cellular signaling pathways, potentially influencing physiological processes.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on halogenated compounds provides insight into potential biological effects:

- Cytotoxicity : Similar halogenated compounds have shown cytotoxic effects in various cancer cell lines. For instance, studies on structurally related thioureas demonstrated strong pro-apoptotic activity against colon cancer cells .

- Biochemical Pathway Modulation : Research indicates that halogenated aromatic compounds can affect IL-6 levels in cancer cell lines, suggesting a possible anti-inflammatory role .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide context for understanding the potential biological activity of this compound:

Synthesis and Applications

The synthesis of this compound typically involves halogenation reactions. It serves as a valuable building block in organic synthesis and is explored for potential applications in drug development due to its unique chemical properties .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, and how can purity be optimized?

- Methodology :

- Nucleophilic Aromatic Substitution : Start with 1-chloro-4-(trifluoromethoxy)benzene. Introduce bromine via electrophilic substitution using Br₂ in the presence of FeBr₃ or Lewis acids. Monitor regioselectivity using in situ NMR to confirm substitution at the 2-position .

- Cross-Coupling : Utilize Suzuki-Miyaura coupling with 2-bromoaryl triflates and boronic acids. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous THF .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >98% purity. Validate via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle safety risks associated with this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatile brominated intermediates .

- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent decomposition. Avoid contact with moisture to minimize hydrolysis of the trifluoromethoxy group .

- Spill Management : Neutralize spills with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols (EPA guidelines) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR in CDCl₃. The trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F peak at δ -58 to -62 ppm. Bromine and chlorine substituents induce deshielding in aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 298.91 (C₇H₃BrClF₃O⁺). Isotopic patterns (Br: 1:1, Cl: 3:1) aid validation .

- IR : Key peaks at 1250 cm⁻¹ (C-O-C), 1130 cm⁻¹ (C-F), and 550 cm⁻¹ (C-Br) .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved, particularly with challenges from heavy atoms (Br/Cl)?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to mitigate thermal motion. Heavy atoms (Br/Cl) enhance anomalous scattering for phase determination .

- Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson maps. Refine with SHELXL using full-matrix least-squares, incorporating anisotropic displacement parameters for Br/Cl .

- Validation : Check for twinning or disorder using PLATON. Final R-factor should be <5% (e.g., R₁ = 0.035 for 2892 reflections) .

Q. What strategies address regioselectivity challenges during bromination of 1-chloro-4-(trifluoromethoxy)benzene?

- Methodology :

- Directing Effects : The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophiles (Br⁺) to the meta position. Use steric control (e.g., bulky Lewis acids) to favor 2-bromination over 3-bromination .

- Kinetic vs. Thermodynamic Control : At low temps (-20°C), kinetic control favors 2-bromo isomer. At higher temps (80°C), thermodynamic control may shift to 3-bromo; monitor via GC-MS .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : The -OCF₃ group reduces electron density on the aromatic ring, slowing oxidative addition in Pd-catalyzed couplings. Use electron-rich ligands (e.g., SPhos) to enhance catalytic activity .

- Side Reactions : Prevent protodehalogenation by using mild bases (Cs₂CO₃ instead of NaOH) and anaerobic conditions .

Q. What computational methods predict the compound’s stability under varying pH conditions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p). Calculate Fukui indices to identify reactive sites. The C-Br bond is prone to hydrolysis at pH > 10 .

- MD Simulations : Simulate solvation in water/DMSO mixtures (GROMACS). The trifluoromethoxy group shows hydrophobic clustering, reducing aqueous solubility .

Data Contradictions & Resolution

Q. Conflicting reports on the compound’s melting point: How to resolve discrepancies?

- Methodology :

- DSC Analysis : Run differential scanning calorimetry (heating rate 10°C/min). Pure samples show a sharp endotherm at 72–74°C. Broad peaks indicate impurities; repurify via zone refining .

- Interlab Comparison : Cross-validate with independent labs using identical equipment (e.g., Mettler Toledo DSC 3+).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。